3-Cyclopropyl-2-methoxypyridine: Physical, Chemical, and Synthetic Profiling for Advanced API Development
3-Cyclopropyl-2-methoxypyridine: Physical, Chemical, and Synthetic Profiling for Advanced API Development
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building blocks to construct complex active pharmaceutical ingredients (APIs). 3-Cyclopropyl-2-methoxypyridine (CAS: 1414870-59-9) has emerged as a highly specialized heterocyclic scaffold widely utilized in modern drug discovery. The presence of the electron-donating methoxy group paired with the sterically demanding, yet electronically unique cyclopropyl ring, imparts distinct physicochemical properties and regioselective reactivity to the pyridine core.
This technical whitepaper provides an in-depth guide to its physical properties, chemical reactivity, and field-proven synthetic protocols, specifically focusing on its critical role in the development of sophisticated CNS-active and metabolic therapeutics, such as advanced 2-pyridone compounds.
Physical and Chemical Properties
The structural architecture of 3-cyclopropyl-2-methoxypyridine features a pyridine ring substituted at the C2 position with a methoxy group and at the C3 position with a cyclopropyl ring. Understanding these baseline metrics is essential for predicting its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
Table 1: Physicochemical Properties of 3-Cyclopropyl-2-methoxypyridine
| Property | Value |
| CAS Registry Number | 1[1] |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Exact Mass | 149.084 g/mol |
| Topological Polar Surface Area (TPSA) | 22.1 Ų |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Appearance | Colorless to pale yellow liquid |
Causality in Drug Design: The extremely low TPSA (22.1 Ų) and high lipophilicity introduced by the cyclopropyl group make derivatives of this compound highly permeable across biological membranes. This is a deliberate design choice when targeting the blood-brain barrier (BBB) for CNS therapeutics. Furthermore, the methoxy group serves a dual purpose: it acts as a weak hydrogen bond acceptor to interact with target proteins in the final API, and it serves as a powerful directing group for downstream regioselective functionalization during synthesis.
Chemical Reactivity and Mechanistic Profiling
The reactivity of 3-cyclopropyl-2-methoxypyridine is strictly governed by the electronic and steric effects of its substituents. The methoxy group at C2 is strongly electron-donating via resonance (+M effect), which increases the electron density of the pyridine ring.
However, the most synthetically valuable feature of this molecule is its capacity for Directed ortho-Metalation (DoM) . The oxygen atom of the methoxy group can coordinate with strong organolithium bases (such as n-butyllithium), directing the deprotonation to the adjacent available position. Because the C3 position is sterically blocked by the cyclopropyl group, metalation regioselectively and exclusively occurs at the C6 position.
Caption: Mechanistic pathway of Directed ortho-Metalation for C6-functionalization.
Synthesis Pathways and Experimental Protocols
Robust chemical synthesis requires a self-validating system. The protocols detailed below include built-in analytical checkpoints to ensure intermediate validation before proceeding to subsequent steps, minimizing raw material waste and ensuring high-fidelity scale-up.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 3-cyclopropyl-2-methoxypyridine from 3-bromo-2-methoxypyridine. Causality: Palladium-catalyzed cross-coupling is chosen over direct nucleophilic substitution due to the high bond dissociation energy of the unactivated C(sp²)–Br bond. Potassium carbonate (K₂CO₃) is utilized to activate the2[2] by forming a reactive boronate complex, which directly accelerates the transmetalation step of the catalytic cycle.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-2-methoxypyridine (1.0 equiv) and cyclopropylboronic acid (1.5 equiv).
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).
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Solvent Introduction: Inject a degassed mixture of Toluene/Water (10:1 v/v). Note: The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
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Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12–16 hours.
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Validation Checkpoint: Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the starting material (lower Rf) and the appearance of a new, UV-active spot (higher Rf) indicates completion. LC-MS must confirm the mass [M+H]⁺ = 150.1.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify via silica gel column chromatography to yield the title compound as a pale yellow liquid.
Protocol 2: Regioselective C6-Formylation via DoM
Objective: Synthesis of 5-cyclopropyl-6-methoxypyridin-2-carbaldehyde, a critical intermediate for complex APIs. Causality: Utilizing n-BuLi allows for the rapid, irreversible generation of the C6-lithiated species. DMF is employed as the electrophile to install the formyl group, which serves as a versatile handle for subsequent olefination or reductive amination.
Step-by-Step Methodology:
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Metalation: Dissolve 3-cyclopropyl-2-methoxypyridine (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Dropwise add n-Butyllithium (1.6 M in hexanes, 1.1 equiv) over 30 minutes. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete metalation.
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Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv) dropwise. Stir for an additional 1.5 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
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Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS to confirm the presence of the formylated product ([M+H]⁺ = 178.1).
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Quenching & Workup: Quench the bulk reaction with a 13% aqueous solution of citric acid to avoid over-acidification, which could prematurely cleave the methoxy group. Extract with ethyl acetate.
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Purification: Concentrate and purify via flash chromatography.
Caption: Synthetic workflow from basic precursors to advanced 2-pyridone APIs.
Applications in Advanced Drug Discovery
3-Cyclopropyl-2-methoxypyridine is predominantly utilized in the synthesis of complex 2-pyridone derivatives. A benchmark example of its application is found in the3[3], which details the synthesis of 3-cyclopropyl-6-{(1R)-1-[4-(1,1-difluoroethyl)phenyl]-2-[(2R)-5-oxopyrrolidin-2-yl]ethyl}pyridin-2(1H)-one.
In this architectural strategy, the methoxy group in the precursor serves as a masked carbonyl . After the extensive functionalization of the pyridine ring (including C6 cross-coupling to build the chiral backbone), the methoxy group is ultimately cleaved (using reagents like aqueous HBr or TMSCl/NaI) to reveal the 2-pyridone core. The cyclopropyl group remains intact throughout the synthesis, providing the essential steric bulk and lipophilicity that dictates the API's target binding affinity and pharmacokinetic profile.
Conclusion
The strategic incorporation of 3-cyclopropyl-2-methoxypyridine into synthetic pipelines offers medicinal chemists a versatile and highly programmable scaffold. Its predictable regioselectivity, particularly its amenability to Directed ortho-Metalation and cross-coupling, makes it an indispensable building block in the modern pharmaceutical toolkit for generating next-generation therapeutics.
References
- Title: 3-Cyclopropyl-2-methoxypyridine 95% | CAS: 1414870-59-9 Source: Achemblock URL
- Title: 411235-57-9 | Cyclopropylboronic acid | Organoborons Source: Ambeed URL
- Title: EP2921489B1 - 2-pyridone compound Source: Google Patents URL
